molecular formula C15H18ClNO4S B2685101 Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034607-30-0

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2685101
CAS No.: 2034607-30-0
M. Wt: 343.82
InChI Key: XDAGPDGPNYBVEC-UHFFFAOYSA-N
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Description

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a benzoyl group with a chlorine and methoxy substituent, and a thioacetate moiety, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group and the thioacetate moiety. Common reagents used in these reactions include chlorinating agents, methoxy group donors, and thioacetate precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, benzyl alcohol derivatives, and various substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
  • Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Uniqueness

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-20-13-4-3-10(16)7-12(13)15(19)17-6-5-11(8-17)22-9-14(18)21-2/h3-4,7,11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAGPDGPNYBVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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